molecular formula C10H12O3S B2376093 Tert-butyl 3-formylthiophene-2-carboxylate CAS No. 1379369-59-1

Tert-butyl 3-formylthiophene-2-carboxylate

Cat. No.: B2376093
CAS No.: 1379369-59-1
M. Wt: 212.26
InChI Key: DYCKPCZAXQYIAC-UHFFFAOYSA-N
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Description

Tert-butyl 3-formylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a formyl group (–CHO) and a tert-butyl ester group (–COO–C(CH₃)₃) attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formylthiophene-2-carboxylate typically involves the formylation of thiophene derivatives followed by esterification. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group. The resulting formylated thiophene is then esterified using tert-butyl alcohol and a suitable acid catalyst to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH₂OH) using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Tert-butyl 3-carboxythiophene-2-carboxylate.

    Reduction: Tert-butyl 3-hydroxymethylthiophene-2-carboxylate.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 3-formylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-formylthiophene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the formyl and ester groups. These functional groups can undergo nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds.

In biological systems, the compound’s mechanism of action would be related to its interaction with molecular targets such as enzymes or receptors. The thiophene ring and its substituents can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity.

Comparison with Similar Compounds

Tert-butyl 3-formylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Tert-butyl 2-formylthiophene-3-carboxylate: Similar structure but with different positions of the formyl and ester groups.

    Methyl 3-formylthiophene-2-carboxylate: Similar compound with a methyl ester group instead of a tert-butyl ester group.

    Ethyl 3-formylthiophene-2-carboxylate: Similar compound with an ethyl ester group instead of a tert-butyl ester group.

The uniqueness of this compound lies in its specific functional groups and their positions on the thiophene ring, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl 3-formylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCKPCZAXQYIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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